molecular formula C9H9NO2 B134066 3-Aminochroman-2-one CAS No. 152580-32-0

3-Aminochroman-2-one

Cat. No. B134066
M. Wt: 163.17 g/mol
InChI Key: ZRXZRRDYAAJOFH-UHFFFAOYSA-N
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Description

3-Aminochroman-2-one, also known as 2H-1-Benzopyran-2-one, is a heterobicyclic compound that serves as a building block in medicinal chemistry . It has a molecular formula of C9H9NO2 .


Synthesis Analysis

The synthesis of 3-Aminochroman derivatives has been achieved through various methods. One such method involves the enantioselective reductive coupling of 2-tetralones and 3-chromanones with a diverse range of primary amine partners . Another method involves the use of ruthenium-catalyzed enantioselective hydrogenation of trisubstituted enamides .


Molecular Structure Analysis

The molecular structure of 3-Aminochroman-2-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton differentiates it from chromone .


Chemical Reactions Analysis

The chemical reactions involving 3-Aminochroman-2-one are primarily centered around its use as a building block in the synthesis of pharmaceutically relevant molecules. For instance, it has been used in the synthesis of 2-Aminotetralin and 3-aminochroman derivatives through the enantioselective reductive coupling of 2-tetralones and 3-chromanones .


Physical And Chemical Properties Analysis

3-Aminochroman-2-one has a molecular weight of 163.17 and a predicted density of 1.242±0.06 g/cm3. Its boiling point is predicted to be 313.5±31.0 °C .

Future Directions

While the future directions for 3-Aminochroman-2-one are not explicitly mentioned in the retrieved papers, it’s clear that this compound has significant potential in the field of medicinal chemistry, particularly due to its presence in numerous pharmaceutical drug candidates .

properties

IUPAC Name

3-amino-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4,7H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXZRRDYAAJOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327589
Record name 3-aminochroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminochroman-2-one

CAS RN

152580-32-0
Record name 3-Amino-3,4-dihydro-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152580-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminochroman-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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